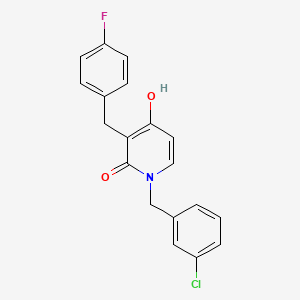
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
描述
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H15ClFNO2 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS No. 477856-05-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClFNO2. The compound features a pyridinone core substituted with chlorobenzyl and fluorobenzyl groups, which are believed to contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a crucial enzyme for the viral replication cycle. The compound demonstrated significant anti-integrase activity with an IC50 value in the low micromolar range (0.19–3.7 µM), indicating its potential as a therapeutic agent against HIV .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of related pyridinone compounds have been documented against various cancer cell lines. For instance, studies have indicated that certain derivatives can induce apoptosis in cancer cells, leading to reduced cell viability . Although direct studies on this compound are sparse, its structural similarities to known cytotoxic agents suggest it may possess similar properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit viral integrase suggests it interacts with the enzyme's active site or allosteric sites, disrupting its function.
- Modulation of Inflammatory Pathways : By affecting the expression of iNOS and COX-2, the compound may reduce inflammatory responses at a cellular level.
Case Studies and Research Findings
科学研究应用
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents.
- Enzyme Inhibition : Research indicates that 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone may act as an inhibitor of metalloenzymes, which are critical in several biochemical pathways. This inhibition can be beneficial in treating diseases where these enzymes are dysregulated .
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. Studies suggest this compound may possess similar properties, making it a candidate for further research in cancer therapeutics .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyridinone derivatives have been noted for their effectiveness against various bacterial strains, indicating a possible application in treating infections .
Neuroprotective Effects
Research on related compounds highlights their potential neuroprotective effects, possibly through mechanisms such as metal chelation and antioxidant activity. This suggests that this compound could be explored for applications in neurodegenerative disease therapies .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of metalloenzymes by pyridinone derivatives, this compound was tested for its ability to bind to the active site of certain enzymes. Results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for drug development targeting specific enzyme pathways .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyridinone derivatives included this compound among others. The study demonstrated that treatment with this compound resulted in a marked decrease in cell viability in several cancer cell lines, indicating its potential as an anticancer agent .
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2/c20-15-3-1-2-14(10-15)12-22-9-8-18(23)17(19(22)24)11-13-4-6-16(21)7-5-13/h1-10,23H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBIISHELCFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















